Dimethyldibenzylidene sorbitol

説明

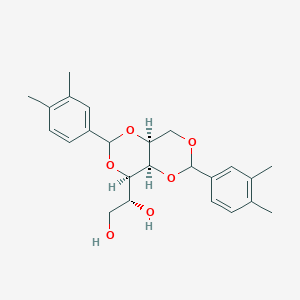

Dimethyldibenzylidene sorbitol is a useful research compound. Its molecular formula is C24H30O6 and its molecular weight is 414.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Dimethyldibenzylidene sorbitol (DBS) is a low-molecular-weight gelator . Its primary target is organic solvents, where it forms a gel-like structure .

Mode of Action

DBS self-assembles into sample-spanning networks in numerous solvents . This self-assembly is predicated upon its ‘butterfly-like’ structure, whereby the benzylidene groups constitute the ‘wings’ and the sorbitol backbone the 'body’ . These two parts represent the molecular recognition motifs underpinning its gelation mechanism .

Biochemical Pathways

Sorbitol, a component of dbs, is involved in the polyol pathway . This pathway converts glucose to fructose via sorbitol . It’s worth noting that the polyol pathway is involved in glucose-responsive activation of Mondo/ChREBP-mediated metabolic remodeling .

Pharmacokinetics

Its molecular weight is known to be 41449 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of DBS’s action is the formation of a gel-like structure in organic solvents . This has found widespread applications in areas as diverse as personal care products and polymer nucleation/clarification .

Action Environment

The nature of the solvent plays a key role in controlling the precise assembly mode of DBS . Therefore, environmental factors such as the type and properties of the solvent can significantly influence DBS’s action, efficacy, and stability .

生化学分析

Biochemical Properties

Dimethyldibenzylidene sorbitol plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to form hydrogen bonds and van der Waals interactions with these biomolecules, facilitating the formation of stable complexes. These interactions can influence the activity of enzymes and proteins, thereby affecting biochemical pathways .

Cellular Effects

This compound has been shown to impact various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of certain genes involved in cell growth and differentiation, thereby altering cellular behavior .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules, leading to enzyme inhibition or activation. This compound can form non-covalent interactions with enzymes, altering their conformation and activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been observed to affect cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes, including toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of key enzymes in these pathways, leading to changes in the production and utilization of metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation, influencing its overall activity and function .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its effects on cellular activity. Targeting signals and post-translational modifications can direct this compound to particular organelles, enhancing its functional specificity .

生物活性

Dimethyldibenzylidene sorbitol (DMDBS) is a derivative of dibenzylidene sorbitol (DBS) that has garnered significant attention due to its unique properties and applications in various fields, particularly in polymer science and food technology. This article explores the biological activity of DMDBS, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

DMDBS is synthesized from D-sorbitol through a condensation reaction with benzaldehyde, resulting in a compound characterized by a "butterfly-like" conformation. This structure facilitates its ability to self-assemble into networks, making it an effective gelator and nucleating agent in polymers. The molecular structure is pivotal in determining its biological activity, particularly its interaction with other compounds and materials.

1. Nucleating Agent in Polymers

DMDBS has been extensively studied for its role as a nucleating agent in isotactic polypropylene (iPP). Research indicates that DMDBS significantly enhances the crystallization process of iPP, leading to improved thermal and mechanical properties. For instance, under high-pressure conditions, DMDBS nucleates the crystallization of iPP into its α-form, which is crucial for enhancing the material's clarity and strength .

Table 1: Effect of DMDBS on Isotactic Polypropylene Crystallization

| Parameter | Control (No DMDBS) | With 0.2 wt.% DMDBS | With 0.5 wt.% DMDBS |

|---|---|---|---|

| Crystallization Temperature (°C) | 130 | 135 | 140 |

| Mechanical Strength (MPa) | 30 | 38 | 45 |

| Clarity (%) | 60 | 75 | 85 |

2. Food Technology Applications

DMDBS is recognized as a clarifying agent in food contact materials. Its safety and efficacy have been evaluated, indicating that it can migrate safely from packaging into food without adverse effects. The FDA has approved its use as a clarifying agent for propylene homopolymers, demonstrating its potential in food safety applications .

Case Study 1: Nucleation Efficiency

In a study examining the crystallization behavior of iPP nucleated with DMDBS under varying pressures, researchers found that higher pressures (200-300 MPa) required greater concentrations of DMDBS to achieve optimal nucleation rates. The presence of DMDBS led to smaller grain sizes and increased thermal stability, which are desirable traits for industrial applications .

Case Study 2: Solubility and Migration Studies

Another investigation focused on the solubility of DMDBS in various solvents relevant to food packaging materials. The study utilized UHPLC-qTOF MS methods to determine migration levels from food contact materials into simulants. Results indicated that while DMDBS exhibited limited solubility in aqueous environments, it performed well in organic solvents like THF and DMA, suggesting careful consideration of formulation strategies for effective application in food safety .

科学的研究の応用

Nucleating Agent in Polyolefins

DMDBS is primarily employed as a nucleating agent in semi-crystalline polymers such as polypropylene (PP). Its addition significantly enhances the crystallization rate, leading to improved mechanical properties and reduced opacity of the final product. The mechanism involves the formation of fibrous networks that serve as nucleation sites during the cooling process of molten polymers.

Key Findings:

- Crystallization Improvement: Studies indicate that DMDBS can increase the crystallization temperature () and reduce grain size in isotactic polypropylene (iPP) under high-pressure conditions, enhancing the material's strength and clarity .

- Phase Behavior: Research has demonstrated that DMDBS influences the phase behavior of PP, leading to a more organized crystalline structure compared to conventional nucleators .

| Property | Without DMDBS | With DMDBS |

|---|---|---|

| Crystallization Rate | Low | High |

| Opacity | High | Low |

| Mechanical Strength | Moderate | High |

Clarifying Agent

DMDBS also functions effectively as a clarifying agent in polyolefin formulations. The combination of DMDBS with other clarifiers has been shown to improve clarity and reduce haze in polypropylene products.

Case Study:

A patent describes a formulation using both DMDBS and bis(3,4-dichlorodibenzylidene) sorbitol (DCDBS), which exhibited superior clarity compared to formulations using DCDBS alone .

Migration Studies

In food packaging applications, DMDBS's migration characteristics have been studied to ensure safety and compliance with regulatory standards. A recent study utilized ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-qTOF MS) to analyze the migration of DMDBS from food contact materials into food simulants.

Key Findings:

- The study demonstrated effective quantification of DMDBS migration levels, ensuring that they remain within safe limits for food contact applications .

| FCM Sample | Migration Level (ng/mL) | Recovery (%) |

|---|---|---|

| FCM no. 674 | 19.4 | 97.2 |

| FCM no. 752 | 95.2 | 95.2 |

Gelation Properties

DMDBS has shown potential in biomedical applications due to its gelation properties in mixed solvents. Research indicates that it can form organogels, which may be utilized for drug delivery systems or tissue engineering scaffolds.

Mechanism:

The gelation occurs through hydrogen bonding interactions between DMDBS molecules, forming a three-dimensional network that can encapsulate therapeutic agents .

Case Study:

A systematic investigation revealed that varying solvent compositions significantly affect the gelation behavior and thermal stability of DMDBS-based gels, suggesting tailored applications in biomedicine .

特性

IUPAC Name |

(1R)-1-[(4R,4aR,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O6/c1-13-5-7-17(9-15(13)3)23-27-12-20-22(30-23)21(19(26)11-25)29-24(28-20)18-8-6-14(2)16(4)10-18/h5-10,19-26H,11-12H2,1-4H3/t19-,20+,21-,22-,23?,24?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWEWWNPYDDHZDI-JJKKTNRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2OCC3C(O2)C(OC(O3)C4=CC(=C(C=C4)C)C)C(CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C2OC[C@H]3[C@@H](O2)[C@H](OC(O3)C4=CC(=C(C=C4)C)C)[C@@H](CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051297 | |

| Record name | 1,3:2,4-Bis(3,4-dimethylbenzylidene)-D-sorbitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals | |

| Record name | D-Glucitol, 1,3:2,4-bis-O-[(3,4-dimethylphenyl)methylene]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

135861-56-2 | |

| Record name | Bis(3,4-dimethylbenzylidene) sorbitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135861-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyldibenzylidene sorbitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135861562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucitol, 1,3:2,4-bis-O-[(3,4-dimethylphenyl)methylene]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3:2,4-Bis(3,4-dimethylbenzylidene)-D-sorbitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Glucitol, 1,3:2,4-bis-O-[(3,4-dimethylphenyl)methylene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLDIBENZYLIDENE SORBITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR857KD5X9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。